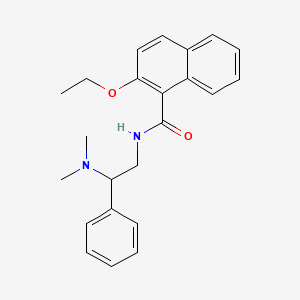
N-(2-(dimethylamino)-2-phenylethyl)-2-ethoxy-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule. It contains functional groups such as amine, ether, and amide, which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a similar compound, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), was successfully cultivated with methanol as the solvent by using the slow evaporation technique .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray diffraction (SCXRD), which can confirm the crystallization pattern .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like density, boiling point, melting point, and solubility are often reported .科学的研究の応用
Carbon-13 NMR and X-ray Structure Determination
Research on related naphthol derivatives, such as 1-(phenylazo)-2-naphthol and its derivatives, has involved the study of tautomeric reactions. These reactions involve proton transfer between nitrogen and oxygen atoms, as investigated through carbon-13 NMR and X-ray structure determination. This research provides insights into the structural and electronic properties of these compounds, which can be crucial for their applications in material science and chemistry (Olivieri et al., 1989).
Alzheimer's Disease Research
Compounds similar to N-(2-(dimethylamino)-2-phenylethyl)-2-ethoxy-1-naphthamide have been used in Alzheimer's disease research. For example, derivatives like [18F]FDDNP have been employed in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This application is pivotal in improving diagnostic assessments and monitoring responses to treatments in neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Applications in Analytical Chemistry
Some naphthylamine derivatives have been utilized in analytical chemistry for the selective fluorescence imaging of zinc ions. For instance, a 2-(N,N-Dimethylamino)naphthalene-based probe showed a significant enhancement in fluorescence upon the addition of Zn(2+), but not with other metal ions. This application is significant in high-resolution fluorescence imaging, which is useful in biological and chemical analysis (Lee et al., 2015).
Synthesis and Characterization in Organic Chemistry
In organic chemistry, the synthesis and characterization of derivatives of naphthalimide, such as those involving 1,8-bis(dimethylamino)naphthalenes, have been explored. These studies are important for understanding the chemical properties and potential applications of these compounds in various fields, including drug design and materials science (Kachalkina et al., 2015).
Photoinitiators in Polymer Chemistry
Naphthalimide derivatives have been synthesized and used as photoinitiators under LED lights in polymer chemistry. These compounds, such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, exhibit efficiency in free radical or cationic photopolymerization, highlighting their potential in advanced manufacturing technologies (Zhang et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-27-21-15-14-17-10-8-9-13-19(17)22(21)23(26)24-16-20(25(2)3)18-11-6-5-7-12-18/h5-15,20H,4,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQPVIODPTADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2904808.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2904813.png)
![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)
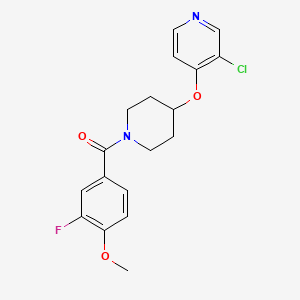

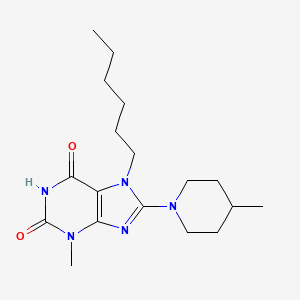
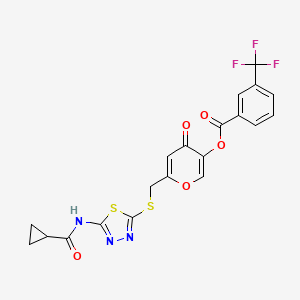
![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)
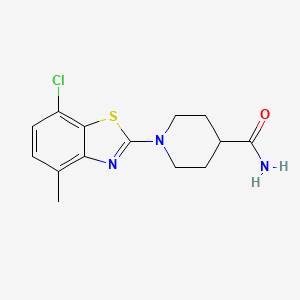
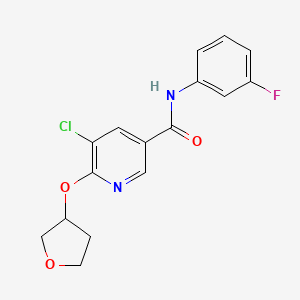
![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)
